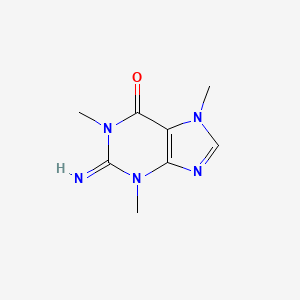

1,3,7-Trimethylguanine

Description

Structure

3D Structure

Properties

CAS No. |

110025-83-7 |

|---|---|

Molecular Formula |

C8H11N5O |

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-imino-1,3,7-trimethylpurin-6-one |

InChI |

InChI=1S/C8H11N5O/c1-11-4-10-6-5(11)7(14)13(3)8(9)12(6)2/h4,9H,1-3H3 |

InChI Key |

ZEVFIFMKLBYWMH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=N)N2C)C |

Origin of Product |

United States |

Biosynthesis and Enzymology of 1,3,7 Trimethylguanine As an Rna Modification 2,2,7 Trimethylguanosine Cap

Enzymatic Pathways of 2,2,7-Trimethylguanosine Cap Formation

The formation of the 2,2,7-trimethylguanosine cap is a multi-step process that builds upon the initial 7-monomethylguanosine (m7G) cap present on many RNA polymerase II transcripts. Current time information in Santa Cruz, CA, US. This conversion is a critical maturation step for several types of non-coding RNAs, including small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs). maayanlab.clouduniprot.org

Trimethylguanosine Synthase 1 (TGS1) Activity and Specificity

The central enzyme responsible for the conversion of the m7G cap to the m2,2,7G cap is Trimethylguanosine Synthase 1 (TGS1). maayanlab.cloudnih.gov TGS1 is a highly conserved protein that exhibits remarkable specificity in its catalytic activity. It sequentially adds two methyl groups to the exocyclic N2 amine of the guanine (B1146940) base in the m7G cap. uniprot.orguniprot.org This process occurs in two distinct methylation steps. uniprot.orguniprot.org

A crucial aspect of TGS1's specificity is its strict requirement for a pre-existing N7-methylation on the guanine cap. uniprot.orguniprot.orguniprot.org TGS1 will not act on an unmethylated guanosine (B1672433) cap. The enzyme's activity is specific to guanine, and it demonstrates a clear preference for m7G-capped RNA substrates. uniprot.orgpnas.org This ensures that only the appropriate RNA molecules, primarily snRNAs and snoRNAs, undergo this specific hypermethylation.

The catalytic domain of TGS1 possesses the canonical Class I methyltransferase fold, but it is distinguished by a unique N-terminal α-helical segment. maayanlab.cloudnih.govoup.com This segment is essential for the recognition and binding of the m7G cap, highlighting the structural basis for its substrate specificity. maayanlab.cloud

Role of S-Adenosylmethionine (AdoMet) as a Methyl Donor

The methyl groups required for the hypermethylation of the guanine cap are provided by S-adenosylmethionine (AdoMet or SAM). uniprot.orgmdpi.commdpi.com AdoMet is a universal biological methyl donor, participating in a vast array of methylation reactions within the cell, including the methylation of DNA, proteins, and other small molecules. mdpi.comresearchgate.net

In the context of 2,2,7-trimethylguanosine cap formation, TGS1 binds AdoMet in its active site. nih.govuniprot.org The enzyme then facilitates the transfer of a methyl group from AdoMet to the N2 position of the 7-methylguanosine (B147621). uniprot.org This reaction is repeated a second time to complete the trimethylation. For each methyl group transferred, one molecule of AdoMet is consumed, yielding S-adenosyl-L-homocysteine (AdoHcy) as a byproduct. uniprot.orgresearchgate.net The availability of AdoMet within the cell can, therefore, influence the efficiency of RNA cap hypermethylation.

Human Homologs and Their Catalytic Functions (e.g., PIMT)

The human homolog of the yeast TGS1 is a protein also known as PRIP-interacting protein with methyltransferase motif (PIMT). uniprot.orguniprot.orgpnas.org This protein, which can also be referred to as TGS1, performs the same catalytic function as its yeast counterpart, converting m7G caps (B75204) to m2,2,7G caps on human snRNAs and snoRNAs. uniprot.orgnih.gov

Human TGS1/PIMT has been shown to be a bona fide RNA cap methyltransferase. pnas.org In vitro studies have demonstrated its ability to efficiently transfer methyl groups from AdoMet to an m7G-capped substrate, while showing no activity towards uncapped nucleotides or already trimethylated caps. pnas.orgpnas.org The human enzyme also exhibits a dependence on a pre-existing N7-methylation for its activity. uniprot.org Beyond its role in snRNA and snoRNA maturation, human TGS1 has been implicated in the hypermethylation of telomerase RNA and has been shown to play a role in the expression of certain viral RNAs. pnas.org

Substrate Recognition and Catalytic Mechanisms of TGS1

The ability of TGS1 to specifically recognize and modify m7G-capped RNAs is rooted in its distinct structural features and catalytic mechanism. The crystal structure of the human TGS1 methyltransferase domain has provided significant insights into this process. nih.govoup.com

The enzyme's active site contains a binding pocket for the m7G cap and another for the methyl donor, AdoMet. nih.gov A critical interaction for substrate recognition is a π-cation stacking interaction between a tryptophan residue (Trp766 in human TGS1) and the positively charged m7G base. nih.govnih.gov This interaction is essential for the proper positioning of the substrate for catalysis. Additionally, a network of hydrogen bonds between the enzyme and the triphosphate bridge of the cap further stabilizes the substrate in the active site. nih.gov

The catalytic mechanism is proposed to be a sequential process. After the first methylation, the resulting N2,7-dimethylguanosine product is released before the enzyme binds another AdoMet molecule to perform the second methylation, indicating a distributive mechanism. nih.gov The methylation reaction itself is an SN2 substitution, where the exocyclic N2 amino group of the guanine acts as the nucleophile, attacking the methyl group of AdoMet. researchgate.net Key residues within the active site facilitate this reaction by deprotonating the N2 amine and stabilizing the transition state. researchgate.net

Genetic Studies of Trimethylguanosine Synthase 1 (Tgs1) Mutations and Knockouts

Genetic studies in various model organisms have underscored the biological importance of TGS1 and the 2,2,7-trimethylguanosine cap. While TGS1 is not essential for viability in yeast under normal conditions, its absence can lead to specific phenotypes, such as cold sensitivity. plos.org

In more complex organisms, the consequences of TGS1 loss are more severe. Knockout or knockdown of the TGS1 gene in Caenorhabditis elegans, Drosophila melanogaster, and Danio rerio results in neurological defects. maayanlab.cloudbiorxiv.org These phenotypes are reminiscent of those observed in models of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by deficiency of the SMN protein. plos.orgbiorxiv.org This suggests a functional link between TGS1-mediated cap hypermethylation and neuronal health.

Studies in human cells have shown that the loss of TGS1 leads to the accumulation of immature snRNAs with defects in their 3'-end processing. biorxiv.org This indicates that the m2,2,7G cap is not only important for nuclear import but also for the proper maturation of snRNAs. Furthermore, TGS1 deficiency in human cells has been linked to increased levels of telomerase RNA and telomere elongation, highlighting its role in telomere homeostasis. nih.govplos.org

Mutational analyses have been instrumental in defining the critical residues for TGS1 function. Mutations in the residues responsible for m7G binding, such as the key tryptophan, or those involved in catalysis, completely abolish the enzyme's activity both in vitro and in vivo. nih.gov

| Organism | Phenotype of Tgs1 Mutation/Knockout | Reference |

| Saccharomyces cerevisiae | Cold sensitivity | plos.org |

| Arabidopsis thaliana | Chilling sensitivity | oup.com |

| Caenorhabditis elegans | Neurological defects | biorxiv.org |

| Drosophila melanogaster | Neurological defects, lethality | plos.orgbiorxiv.org |

| Danio rerio | Neurological defects | biorxiv.org |

| Human Cells | Defective snRNA 3'-end processing, increased telomerase RNA | nih.govbiorxiv.org |

Biological Roles of 2,2,7 Trimethylguanosine Tmg As an Rna Modification

5'-End Capping of Small Non-Coding RNAs

The TMG cap is a defining feature of many small non-coding RNAs, serving as a critical signal for their maturation and localization. plos.orgbiosyn.com After initial transcription and capping with m7G in the nucleus, these RNAs are exported to the cytoplasm. There, the assembly of specific protein complexes onto the RNA is a prerequisite for the Tgs1 enzyme to hypermethylate the m7G cap to a TMG cap. biologists.comoup.com This modification is a key part of a bipartite nuclear localization signal, which, along with the bound proteins, directs the mature RNA-protein complex back into the nucleus to perform its function. biosyn.combiologists.com

Spliceosomal small nuclear RNAs (snRNAs), such as U1, U2, U4, and U5, are essential components of the spliceosome, the machinery that removes introns from pre-mRNAs. plos.orgoup.com The biogenesis of these snRNAs is a multi-step process involving both the nucleus and the cytoplasm. pnas.org Initially transcribed by RNA polymerase II, they receive a co-transcriptional m7G cap. biologists.compnas.org Following export to the cytoplasm, a ring of seven Sm proteins assembles on a conserved site on the pre-snRNA, a process facilitated by the SMN (Survival of Motor Neurons) complex. biologists.comoup.com This Sm protein assembly is a crucial step that allows the Tgs1 methyltransferase to convert the m7G cap to the TMG cap. biologists.comnih.gov The mature TMG cap is then recognized by the import protein Snurportin 1, which, in conjunction with importin-β, mediates the re-import of the mature snRNP into the nucleus. biosyn.combiologists.com Once in the nucleus, these snRNPs accumulate in specific subnuclear structures called Cajal bodies for final maturation before being stored in nuclear speckles, ready to participate in splicing. biologists.comnih.gov

Similar to snRNAs, some small nucleolar RNAs (snoRNAs), which are primarily involved in the processing and modification of ribosomal RNAs (rRNAs), also possess a TMG cap. plos.orgplos.orgnih.gov This is particularly true for snoRNAs like U3, which are transcribed by RNA polymerase II from their own genes. biologists.com The biogenesis of these TMG-capped snoRNAs follows a path analogous to snRNAs, including cytoplasmic assembly with proteins and subsequent cap hypermethylation. oup.com The TMG cap on snoRNAs is also implicated in their proper localization and function within the nucleolus, the site of ribosome synthesis. biologists.com Studies in yeast have shown that while the absence of TMG caps (B75204) on snoRNAs doesn't grossly affect the composition of snoRNPs, it highlights the intricate coordination of RNA processing events. oup.com

The RNA component of telomerase (TERC or TR), which serves as the template for synthesizing telomeric DNA repeats at the ends of chromosomes, is also modified with a TMG cap in many organisms, including animals and fungi. plos.orgrepec.orgpnas.org Recent research has underscored the critical role of this TMG cap in telomere maintenance. repec.orgresearchgate.netnih.gov The formation of the TMG cap on human telomerase RNA (hTR) by the TGS1 enzyme is essential for recruiting the telomerase complex to telomeres and for the engagement of Cajal bodies in the telomere maintenance process. biosyn.comrepec.orgresearchgate.net Depletion or inhibition of TGS1 impairs this recruitment, leading to defects in telomere maintenance and the activation of an alternative, recombination-based pathway for telomere lengthening (ALT), which is often observed in cancer cells. repec.orgresearchgate.netnih.gov This positions the TMG capping of telomerase RNA as a key regulatory step in maintaining genome stability. biosyn.comrepec.org

Small Nucleolar RNA (snoRNA) Modification

Involvement in Pre-mRNA Splicing

The TMG cap on spliceosomal snRNAs is not merely a signal for nuclear import but also plays a direct role in the efficiency and fidelity of pre-mRNA splicing. nih.govresearchgate.net

The TMG cap is an integral part of the mature small nuclear ribonucleoprotein particles (snRNPs) U1, U2, U4, and U5. nih.govoup.comnih.gov These snRNPs are the core building blocks of the spliceosome. The 5'-terminal regions of the snRNAs, including the TMG cap, remain accessible within the intact snRNP structure, suggesting they are available to interact with other components of the splicing machinery. nih.gov The proper modification of snRNAs, including the TMG cap and internal modifications, is required for the stable assembly of the 17S U2 snRNP, a key intermediate in the formation of the pre-splicing complex. researchgate.netembopress.org While fungi can survive without TMG caps, their absence can be buffered by other spliceosome assembly factors, indicating a redundant but important role for the TMG cap in ensuring robust spliceosome assembly. nih.gov

Integration within Spliceosomal snRNPs and Spliceosome Function

Nuclear Localization and Transport Mechanisms of TMG-Capped RNAs

The TMG cap is a key signal for the nuclear import and localization of several classes of RNAs, particularly the spliceosomal snRNAs U1, U2, U4, and U5. biosyn.comnih.gov This process is mediated by specific transport receptors that recognize the unique TMG structure.

The nuclear import of TMG-capped U snRNPs (small nuclear ribonucleoproteins) is critically dependent on the import receptor Snurportin 1 (SPN1). biosyn.comnih.gov SPN1 specifically recognizes and binds to the TMG cap of the U snRNA, acting as an adaptor to mediate the interaction with the importin-β receptor pathway for active transport into the nucleus. nih.govoup.com

Structural and biochemical studies have elucidated the interaction between SPN1 and the TMG cap. The central domain of SPN1 contains a specific binding pocket for the TMG moiety. oup.com Research has shown that the trimethylguanosine nucleoside itself is a crucial component for recognition by SPN1, suggesting that the interaction is not strictly dependent on the entire cap structure. nih.govcsic.es The binding is highly selective for the TMG structure, with a preference for its structural rigidity and compactness. nih.gov

| Molecule | Interaction with Snurportin 1 | Key Findings |

| TMG-capped U1 snRNA | Direct binding | Essential for nuclear import of U snRNPs. nih.gov |

| TMG nucleoside | Inhibits SPN1 binding to U1 snRNA | Demonstrates the importance of the TMG moiety in the interaction. nih.govcsic.es |

| m7G-capped RNA | No significant binding | Highlights the specificity of SPN1 for the hypermethylated cap. oup.com |

This table summarizes the key interactions between Snurportin 1 and various molecules, highlighting the specificity of the receptor for the TMG cap.

The exportin CRM1 (Chromosome Region Maintenance 1) is another key player in the transport of TMG-capped RNAs. pnas.orgnih.gov While primarily known for its role in nuclear export, CRM1 is also involved in the intranuclear trafficking of certain TMG-capped RNAs. For instance, after their initial transcription and capping with m7G, snRNAs are exported to the cytoplasm for assembly with Sm proteins and subsequent hypermethylation to TMG. mdpi.comnih.gov The re-import of the mature TMG-capped snRNP into the nucleus is facilitated by Snurportin 1. mdpi.com

In the case of some snoRNAs, such as U3, CRM1 is required for their transport from Cajal bodies to the nucleolus within the nucleus. nih.gov Inhibition of CRM1 leads to the accumulation of U3 in Cajal bodies. nih.gov It is proposed that CRM1 can regulate the composition of pre-snoRNA complexes, licensing them for nucleolar transport. nih.gov Furthermore, some TMG-capped RNAs, including telomerase RNA and certain viral RNAs, utilize the CRM1-dependent pathway for their transport between the nucleus and the cytoplasm. pnas.orgnih.gov

While early ex vivo experiments in vertebrate cells strongly suggested that the TMG cap is essential for the nuclear localization of snRNAs, recent studies using animal models have prompted a reassessment of this model. plos.orgprolekare.cz Research in Drosophila using a hypomorphic tgs1 mutation, which leads to a reduction in TMG levels, has shown that the loss of the TMG cap does not necessarily disrupt the nuclear localization of snRNAs. plos.orgnih.gov This finding challenges the long-held view of TMG as an indispensable signal for snRNA nuclear import in multicellular organisms. plos.orgresearchgate.net

CRM-1 Mediated Transport of TMG-Capped RNAs

Functions in Telomere Homeostasis and Telomerase Recruitment

The TMG cap plays a significant role in the maintenance of telomeres, the protective caps at the ends of chromosomes. The RNA component of human telomerase (hTR) acquires a TMG cap, a modification catalyzed by TGS1. mdpi.combiosyn.com This TMG cap is crucial for the proper recruitment of telomerase to the telomeres and for the engagement of Cajal bodies in telomere maintenance. mdpi.combiosyn.com

Depletion of TGS1 or inhibition of its activity has been shown to block the recruitment of telomerase to telomeres. biosyn.com While the TMG cap itself may not be essential for the catalytic activity of telomerase, it is critical for the intracellular trafficking and stability of hTR. uniroma1.it The absence of a TMG cap on hTR can lead to altered telomere length homeostasis. uniroma1.itannualreviews.org The shelterin protein TPP1 is also a key factor in recruiting telomerase to telomeres. nih.govnih.gov

| Factor | Role in Telomere Homeostasis | Interaction with TMG-capped hTR |

| TGS1 | Catalyzes the formation of the TMG cap on hTR. mdpi.combiosyn.com | Essential for the modification of hTR. |

| TMG cap | Crucial for telomerase recruitment to telomeres and engagement of Cajal bodies. mdpi.combiosyn.com | Serves as a key structural feature of mature hTR. |

| TPP1 | Recruits telomerase to telomeres. nih.govnih.gov | Part of the shelterin complex that interacts with telomerase. |

This table outlines the functions of key factors involved in telomere homeostasis and their relationship with TMG-capped telomerase RNA.

Influence on Ribosome Biogenesis and RNA Processing

The TMG cap is also implicated in ribosome biogenesis and the processing of various RNAs. Many snoRNAs, which are essential for the processing and modification of ribosomal RNAs (rRNAs), possess a TMG cap. plos.orgnih.gov For example, the U3 snoRNA, a key player in early ribosome biogenesis, is TMG-capped. nih.govmdpi.com This modification is thought to facilitate the nuclear retention and proper localization of snoRNAs to the nucleolus, where ribosome assembly occurs. mdpi.com

The enzyme TGS1, responsible for TMG synthesis, is involved in ribosome biogenesis. nih.gov In some organisms, the loss of TMG caps can lead to defects in the splicing of specific pre-mRNAs, indicating a role for TMG in pre-mRNA processing. oup.com Furthermore, the proper 3' end processing of snRNAs is also influenced by the presence of a TMG cap. pnas.org

Regulatory Mechanisms of TMG-Capped RNAs in Viral Life Cycles (e.g., HIV-1)

The TMG cap modification is not exclusive to cellular RNAs; some viruses, including HIV-1, have co-opted this mechanism to regulate their gene expression. pnas.orgmdpi.com In HIV-1, a subset of viral RNAs, specifically the unspliced or partially spliced transcripts that are dependent on the Rev protein, are TMG-capped. researchgate.netpnas.org

Initially, HIV-1 transcripts are capped with m7G. pnas.orgmdpi.com The viral Rev protein binds to a specific sequence on these RNAs called the Rev Response Element (RRE). This binding recruits the host cell's TGS1 (also known as PIMT), which then hypermethylates the m7G cap to a TMG cap. pnas.orgmdpi.com This TMG capping is a key regulatory step that selectively promotes the expression of these Rev-dependent RNAs. pnas.org

The TMG cap on these HIV-1 RNAs is thought to serve as a marker for the CRM-1 mediated nuclear export pathway. pnas.orgfrontiersin.org By acquiring a TMG cap, these viral RNAs can be efficiently transported from the nucleus to the cytoplasm for the synthesis of viral structural and enzymatic proteins. researchgate.netnih.gov This mechanism allows HIV-1 to control the timing and levels of its protein production. mdpi.com Downregulation of TGS1 has been shown to significantly reduce the production of infectious HIV-1 virions. nih.gov The interaction of the host RNA helicase A (RHA/DHX9) with the HIV-1 5' UTR is also necessary for the TMG capping of viral transcripts. nih.govsemanticscholar.org

| Viral Component/Host Factor | Role in HIV-1 Life Cycle | Involvement with TMG Capping |

| Rev protein | Binds to RRE on viral RNAs. pnas.org | Recruits TGS1 to the viral RNA. pnas.org |

| RRE (Rev Response Element) | cis-acting RNA element. pnas.org | Site of Rev binding. |

| TGS1/PIMT | Host methyltransferase. pnas.org | Catalyzes the m7G to TMG conversion on viral RNA. pnas.org |

| CRM-1 | Host nuclear export receptor. pnas.org | Mediates the export of TMG-capped viral RNAs. pnas.orgfrontiersin.org |

| RHA/DHX9 | Host RNA helicase. nih.govsemanticscholar.org | Facilitates TGS1 recruitment to viral RNA. nih.govsemanticscholar.org |

This table details the regulatory roles of viral and host factors in the TMG capping of HIV-1 RNAs and its impact on the viral life cycle.

Role in tRNA Structure and Function (Anticodon Loop and Body Modifications)

Modifications in the anticodon loop of tRNA, particularly at positions 34 (the wobble position) and 37 (3'-adjacent to the anticodon), are vital for the accuracy and efficiency of translation. nih.govnih.gov Position 37 is frequently modified, and these modifications are crucial for preventing translational frameshifting and ensuring correct aminoacylation. nih.gov

The N1-methylguanosine (m¹G) modification at position 37 is one of the most common modifications in this region and is found in tRNAs for proline, leucine, and arginine, among others. elifesciences.orgnih.gov It plays a direct role in stabilizing the three-dimensional structure of the anticodon loop, which is essential for its interaction with the mRNA codon in the ribosome. elifesciences.org

Modulation of Codon-Anticodon Interaction and Translational Fidelity

Translational fidelity, the precise translation of the mRNA's genetic code into a protein sequence, is highly dependent on the accuracy of the codon-anticodon pairing within the ribosome. Modifications in the tRNA anticodon loop are key regulators of this process. nih.gov

The m¹G modification at position 37 (m¹G37) is critical for maintaining the correct reading frame during translation. nih.gov It does so by stabilizing the anticodon loop through enhanced base-stacking interactions. elifesciences.orgnih.gov This structural reinforcement prevents the tRNA from "slipping" on the mRNA, which would cause a frameshift error. elifesciences.org For instance, the absence of m¹G37 in tRNAPro is known to cause a +1 frameshift on certain "slippery" mRNA sequences. elifesciences.org The modification ensures that the interaction between the tRNA and the mRNA is stable enough for accurate decoding but flexible enough to allow for translocation to the next codon. researchgate.netchemrxiv.org

Research has revealed the molecular basis for this stabilization. The m¹G37 modification helps to lock the anticodon loop into a conformation that is optimal for binding to its cognate codon, thereby increasing the fidelity of protein synthesis. elifesciences.org

| Modification | tRNA | Position | Observed Effect on Fidelity | Reference |

|---|---|---|---|---|

| N1-methylguanosine (m¹G) | tRNAPro | 37 | Absence causes +1 frameshifting on slippery codons. | elifesciences.org |

| N1-methylguanosine (m¹G) | tRNAProCGG | 37 | Stabilizes stacking interactions with anticodon nucleotides, preventing frameshifting. | nih.gov |

| N6-threonylcarbamoyladenosine (t⁶A) | tRNALys | 37 | Promotes correct codon-anticodon pairing by preventing intraloop base pairing and enhancing base stacking. | nih.gov |

| 5-methoxycarbonylmethyl (mcm⁵) and 5-methoxycarbonylmethyl-2-thio (mcm⁵s²) | tRNAArg(UCU), tRNAGlu(UUC) | 34 (Wobble) | Absence leads to biased translation, affecting global protein expression. | nih.gov |

Influence on tRNA Folding and Stability

The function of a tRNA molecule is intrinsically linked to its L-shaped tertiary structure, which is formed by the folding of its cloverleaf secondary structure. tutorchase.com Post-transcriptional modifications are integral to achieving and maintaining this correct three-dimensional fold. nih.govembopress.org

Modifications within the anticodon loop, such as m¹G37, contribute significantly to the local and global stability of the tRNA molecule. nih.gov Specifically, m¹G37 helps to establish the canonical "U-turn" structure of the anticodon loop by preventing the formation of an aberrant base pair between nucleotides at positions 33 and 37. nih.govnih.gov This rigid conformation is required for the tRNA to bind with high affinity to the A site of the ribosome. nih.gov

The stability conferred by such modifications is not static. Studies on tRNA structure under conditions like heat stress show that the native folding can be compromised, potentially affecting tRNA abundance and function. pnas.org This highlights the continuous importance of these chemical modifications for tRNA stability in a dynamic cellular environment. While some tRNA-modifying enzymes have been shown to act as chaperones that assist in tRNA folding, the modifications themselves are the lasting features that ensure the molecule remains in its functionally active conformation. nih.gov

| Modification | Location | Primary Influence | Consequence of Absence/Defect |

|---|---|---|---|

| 2,2,7-Trimethylguanosine (TMG) | 5' Cap of snRNA/snoRNA | Nuclear import of snRNPs | Impaired pre-mRNA splicing and snRNA processing. plos.orgnih.gov |

| N1-methylguanosine (m¹G) | Anticodon Loop (Position 37) | Anticodon loop structure, reading frame maintenance | Increased ribosomal frameshifting. elifesciences.orgnih.gov |

| N2,N2-dimethylguanosine (m²,²G) | tRNA Body (e.g., Position 26) | tRNA folding and stability | Contributes to overall structural integrity. embopress.org |

| Queuosine (Q) | Anticodon Loop (Position 34) | Wobble pairing, translation speed | Altered translational efficiency for certain codons. nih.gov |

Cellular and Molecular Mechanisms Involving 2,2,7 Trimethylguanosine

Structural Impact on Nucleic Acid Conformation (e.g., RNA Helical Structure)

The addition of the 2,2,7-trimethylguanosine (TMG) cap at the 5'-end of an RNA molecule has significant implications for its structural dynamics. While the m7G cap is a crucial feature for the initiation of translation on mRNAs, the hypermethylated TMG cap serves different structural and functional roles, primarily for non-coding RNAs like snRNAs. uw.edu.pl The presence of the additional methyl groups at the N2 position of the guanine (B1146940) base alters the local conformation of the 5'-terminus. acs.org

Molecular Interactions with RNA-Binding Proteins

The unique chemical structure of the 2,2,7-trimethylguanosine (TMG) cap dictates its specific interactions with a distinct set of RNA-binding proteins, differentiating its functional pathway from that of m7G-capped mRNAs.

Cap-Binding Protein (eIF4E) Specificity and Affinity

In contrast, some organisms, like the parasite Schistosoma mansoni, possess eIF4E isoforms that can bind to both m7G and TMG caps (B75204), albeit with a slightly lower affinity for the TMG cap. nih.govresearchgate.net This dual specificity is crucial for the translation of their trans-spliced mRNAs, which possess TMG caps. researchgate.net

| Organism/Protein | Cap Analog | Dissociation Constant (KD) in μM | Reference |

|---|---|---|---|

| Schistosome eIF4E | m7GpppG | 0.27 | nih.gov |

| Schistosome eIF4E | m2,2,7GpppG | 1.27 | nih.gov |

| Murine eIF4E | m7GpppG | 0.14 | nih.gov |

| Human eIF4E | m7GpppG | 0.10 | nih.gov |

Interactions within Ribonucleoprotein (RNP) Complexes (e.g., snRNPs, snoRNPs, SMN complex)

The TMG cap is a defining feature for the assembly and function of several key ribonucleoprotein (RNP) complexes. mdpi.com In spliceosomal small nuclear RNPs (snRNPs U1, U2, U4, U5), the TMG cap is part of a bipartite nuclear localization signal, working in concert with the assembled Sm protein core to mediate their import into the nucleus. biosyn.comnih.gov The protein Snurportin 1 acts as an import adapter, specifically recognizing the TMG cap to enhance the nuclear import of U snRNPs. biosyn.comembopress.org

The Survival of Motor Neuron (SMN) complex plays a central role in the biogenesis of snRNPs. upenn.edu This process occurs in the cytoplasm, where the SMN complex facilitates the assembly of the Sm protein ring onto the snRNA. tandfonline.com Following this, the enzyme Trimethylguanosine Synthase 1 (TGS1) is recruited to hypermethylate the initial m7G cap to a TMG cap. tandfonline.com The SMN protein interacts directly with TGS1, indicating that the SMN complex is present before and after the cap hypermethylation step and functions in recruiting the hypermethylase. nih.govembopress.org This orchestrated assembly ensures that only properly formed snRNPs are matured and imported into the nucleus for their role in pre-mRNA splicing. upenn.edutandfonline.com While the TMG cap is also found on small nucleolar RNAs (snoRNAs), its absence in yeast models does not significantly alter the composition of most box C/D and H/ACA snoRNPs. nih.govsemanticscholar.org

Modulation of RNA Base Pairing and Tertiary Structure

The methylation at the N2 position of guanosine (B1672433) can influence RNA structure, though its effects are nuanced. The N2,N2-dimethylguanosine modification, as found in the TMG cap, disrupts the potential for canonical Watson-Crick base pairing with cytosine due to the presence of the methyl groups on the Watson-Crick face. mdpi.comnih.gov This prevents the 5'-terminal nucleotide from participating in typical helical structures, effectively making the cap structure more available for protein recognition.

While a single N2-methylguanosine (m2G) modification within an RNA duplex is considered largely isoenergetic with a standard G:C pair, the di-methylation in the TMG cap creates a more significant steric hindrance. researchgate.net This modification at the terminus of snRNAs helps to maintain an open conformation, which is crucial for the binding of specific proteins like Snurportin 1 that mediate nuclear import. biosyn.com The inability to form a stable base pair at the 5'-end ensures that the TMG cap remains accessible, acting as a key recognition signal that defines the identity and subsequent trafficking of the RNA molecule. This modulation of local structure is a critical aspect of the TMG cap's function in directing the fate of snRNPs and other TMG-capped RNAs.

Mechanisms of Translational Regulation Mediated by 2,2,7-Trimethylguanosine

The 2,2,7-trimethylguanosine (TMG) cap generally serves as a negative signal for the canonical, eIF4E-dependent translation initiation pathway. In vertebrates, mRNAs are almost exclusively capped with 7-methylguanosine (B147621) (m7G), which is recognized with high affinity by the cap-binding protein eIF4E to recruit the translational machinery. uw.edu.plresearchgate.net The TMG cap's low affinity for vertebrate eIF4E means that RNAs bearing this modification, such as snRNAs, are not efficiently translated. nih.govresearchgate.net In vitro translation experiments have confirmed that TMG-capped mRNAs are less efficient templates for protein synthesis compared to their m7G-capped counterparts. uw.edu.pl

However, this paradigm is not universal. In certain organisms, such as the nematode C. elegans, a significant portion of mRNAs are trans-spliced and acquire a TMG cap. wormbook.orgnih.gov These organisms have evolved specialized eIF4E isoforms that can recognize the TMG cap to initiate translation, representing an alternative translational control mechanism. uw.edu.pl Furthermore, recent discoveries have shown that some viral RNAs, like those from HIV-1, and even a subset of cellular mRNAs can be TMG-capped. mdpi.compnas.org This suggests the existence of a specialized, eIF4E-independent translation pathway that is licensed by the TMG cap, potentially allowing for protein synthesis under conditions where the standard mTOR-eIF4E pathway is suppressed. mdpi.com

Post-Transcriptional Regulatory Networks Involving 2,2,7-Trimethylguanosine

The 2,2,7-trimethylguanosine (TMG) cap is a central hub in a post-transcriptional regulatory network that governs the lifecycle of small non-coding RNAs. Its formation is a critical checkpoint in the biogenesis of spliceosomal snRNPs. After transcription by RNA polymerase II, pre-snRNAs are exported to the cytoplasm with an m7G cap. nih.gov In the cytoplasm, the assembly of the Sm protein core onto the snRNA by the SMN complex is a prerequisite for the hypermethylation of the cap to TMG by the enzyme TGS1. nih.govtandfonline.com

This modification, in turn, creates a binding site for the importin Snurportin 1, which, together with the Sm core, forms the nuclear localization signal that directs the mature snRNP back into the nucleus. biosyn.comembopress.org This cytoplasmic maturation and cap modification pathway ensures that only properly assembled snRNPs are returned to the nucleus to participate in pre-mRNA splicing. Therefore, the TMG cap acts as a key molecular switch, integrating snRNP assembly with nuclear transport and function. The interaction between the SMN complex and TGS1 highlights a tightly coordinated mechanism where protein assembly and RNA modification are coupled to regulate the localization and activity of these essential splicing factors. nih.govresearchgate.net

Analytical and Methodological Approaches for Studying 1,3,7 Trimethylguanine and Its Modified Nucleosides

Spectroscopic and Mass Spectrometric Techniques for Detection and Characterization

Spectroscopic and mass spectrometric methods are fundamental tools for the identification and quantification of 1,3,7-trimethylguanine. They provide detailed information on the chemical structure and concentration of the analyte in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related methylxanthines from various samples. chromatographyonline.comnih.gov This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases.

In the analysis of purine (B94841) alkaloids, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., ODS or C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). chromatographyonline.comjapsonline.com The retention time, the time it takes for a specific compound to exit the column, is a characteristic feature used for its identification when compared to a known standard. japsonline.com HPLC has been successfully used for the comparative analysis of this compound isolated from marine organisms and for the quantitative analysis of caffeine (B1668208) (1,3,7-trimethylxanthine) in beverages. chromatographyonline.comnih.govtandfonline.com

Table 1: HPLC Applications in the Analysis of Trimethylated Purines This table is interactive. Click on the headers to sort.

| Analyte | Matrix | HPLC Column Type | Key Findings | Reference |

|---|---|---|---|---|

| Caffeine (1,3,7-trimethylxanthine) | Beverages | TSKgel ODS-140HTP / ODS-100V | Successful analysis with shorter run times and high efficiency. | chromatographyonline.com |

| This compound | Ascidian extract | Not specified | Comparative analysis with a standard confirmed identity. | tandfonline.com |

| Methylxanthines | Green Tea | Not specified | Simultaneous determination of caffeine, theobromine, and theophylline. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. This hyphenated technique is indispensable for identifying and quantifying trace amounts of this compound and its modified nucleosides in complex biological matrices like urine or cell extracts. creative-proteomics.comnih.gov The LC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, providing molecular weight and structural information. spectroscopyonline.com

Several advanced LC-MS platforms are utilized for this purpose:

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This technique uses smaller stationary phase particles in the LC column, allowing for higher resolution, speed, and sensitivity compared to conventional HPLC. japsonline.comnih.gov The QTOF mass analyzer provides high mass accuracy, which is crucial for determining the elemental composition of unknown compounds and identifying metabolites in complex samples, such as those from patients with severe sepsis or those metabolizing specific drugs. nih.govrsc.orgmdpi.com

Liquid Chromatography-High Resolution-Electrospray Ionization-Mass Spectrometry (LC-HR-ESI-MS): This method employs a high-resolution mass spectrometer with electrospray ionization (ESI), a soft ionization technique that keeps the analyte molecule intact. It is particularly effective for analyzing non-volatile and thermally labile molecules like nucleosides. uzh.ch LC-HR-ESI-MS has been instrumental in the metabolic profiling of marine sponge extracts, leading to the identification of this compound among other compounds. researchgate.netnih.gov It has also been used to identify various modified purine nucleosides in urine samples from cancer patients, highlighting its diagnostic potential.

The fragmentation patterns generated in tandem mass spectrometry (MS/MS or MSn) experiments provide further structural details, enabling the unambiguous identification of isomers and modified nucleosides. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. oxinst.comipb.pt It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. oxinst.com

For a compound like this compound, NMR is used to:

Confirm the core structure: 1D NMR experiments (¹H and ¹³C NMR) reveal the number and types of protons and carbons, and their immediate chemical environment. ipb.pt

Determine the position of methyl groups: The precise location of the three methyl groups on the guanine (B1146940) scaffold can be established.

Distinguish between isomers: NMR is crucial for differentiating between regioisomers, such as this compound and 1,3,7-trimethylisoguanine, which may have identical mass spectra but different NMR chemical shifts and coupling patterns. researchgate.net

Resolve structural ambiguities: In some cases, NMR data for a compound isolated from a natural source may differ from literature values. This can be due to factors like the formation of an ammonium (B1175870) salt, which can be clarified through detailed NMR analysis. tandfonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), including UPLC-QTOF-MS and LC-HR-ESI-MS

Immunochemical Assays and Affinity-Based Methods

Immunochemical methods utilize the high specificity of antibody-antigen interactions to detect and isolate specific molecules. For the study of trimethylated guanine nucleosides, antibodies that specifically recognize the 2,2,7-trimethylguanosine (TMG) cap found on certain RNA molecules are particularly valuable. acris-antibodies.commerckmillipore.com

Immunoprecipitation (IP) is a technique used to isolate a specific molecule from a complex mixture, such as a cell lysate, using an antibody immobilized on a solid support (e.g., agarose (B213101) beads). mblbio.comsigmaaldrich.com Monoclonal antibodies highly specific for the 2,2,7-trimethylguanosine cap, such as clone K121, are widely used for this purpose. acris-antibodies.commerckmillipore.comsigmaaldrich.com

The general procedure involves:

Incubating a cell extract containing TMG-capped RNAs with the anti-TMG antibody. mblbio.com

The antibody binds specifically to the TMG-capped molecules.

The antibody-RNA complexes are captured on protein A/G-agarose beads.

After washing away unbound components, the captured RNAs can be eluted and analyzed.

This method has been critical in identifying which types of RNA molecules carry the TMG cap. For instance, by combining IP with microarray analysis, researchers have systematically identified TMG-capped non-coding RNAs in organisms like C. elegans. nih.gov This approach confirmed that many small nuclear RNAs (snRNAs), which are involved in splicing, possess this modification. nih.gov

Table 2: Application of Anti-2,2,7-Trimethylguanosine Antibodies in Immunoprecipitation This table is interactive. Click on the headers to sort.

| Antibody Clone | Application | Organism/Cell Type | Key Finding | Reference |

|---|---|---|---|---|

| K121 | Immunoaffinity Purification | HeLa cells | Purification of U1, U2, U4/U6, and U5 snRNPs. | merckmillipore.com |

| K121 & R1131 | Immunoprecipitation-Microarray | C. elegans | Systematic identification of 36 TMG-capped ncRNAs. | nih.gov |

| K121 | Immunoprecipitation | Not specified | Validated for IP applications. | sigmaaldrich.com |

Immunocytochemistry (IC) is a technique that uses antibodies to visualize the subcellular localization of specific antigens within cells. By using fluorescently labeled secondary antibodies that bind to the primary anti-TMG antibody, the distribution of TMG-capped RNAs can be observed using fluorescence microscopy. acris-antibodies.commblbio.com

Studies using anti-TMG antibodies (clone K121) for immunocytochemistry have consistently shown that TMG-capped RNAs are localized within the cell nucleus. acris-antibodies.commerckmillipore.com For example, experiments in various cell lines, including NIH/3T3, HeLa, and A431 cells, have demonstrated positive staining for 2,2,7-trimethylguanosine in the nucleus, which is often counterstained with DAPI (a DNA stain) to highlight this localization. acris-antibodies.comsigmaaldrich.com This finding is consistent with the known roles of TMG-capped snRNAs in nuclear processes like pre-mRNA splicing. merckmillipore.com The procedure typically involves fixing and permeabilizing the cells to allow antibody access, followed by incubation with the primary and then labeled secondary antibodies. mblbio.com

Immunoprecipitation (IP) with Anti-2,2,7-Trimethylguanosine Antibodies

Biochemical Assays for Methyltransferase Activity

Investigating the enzymes responsible for the stepwise methylation of guanine to form this compound relies on precise biochemical assays. These methods are designed to measure the catalytic activity of methyltransferases, such as trimethylguanosine synthase (Tgs1), which completes the final methylation step.

Radiometric assays are a highly sensitive and quantitative method for monitoring methyltransferase activity. The principle involves tracking the transfer of a radiolabeled methyl group from a donor molecule, typically S-adenosyl-L-[methyl-³H]methionine (³H-SAM), to an acceptor substrate. In the context of this compound synthesis, the substrate is often a cap structure containing N¹,N⁷-dimethylguanine.

The assay proceeds by incubating the purified enzyme (e.g., Tgs1) with the substrate RNA and ³H-SAM. The reaction is allowed to proceed for a defined period before being terminated, often by the addition of acid or by spotting the mixture onto a solid support like phosphocellulose paper. The radiolabeled product, containing the newly formed ¹,³,⁷-trimethylguanosine cap, is then separated from the unreacted ³H-SAM. Quantification is achieved using liquid scintillation counting, which measures the amount of tritium (B154650) (³H) incorporated into the RNA product. This value is directly proportional to the enzyme's activity .

The table below outlines the typical components and conditions for a radiometric methyltransferase assay targeting TMG synthesis.

| Component | Description | Typical Concentration/Condition | Purpose |

|---|---|---|---|

| Enzyme | Purified methyltransferase (e.g., human Tgs1). | Nanomolar range (e.g., 10-100 nM) | Catalyzes the methylation reaction. |

| Substrate | RNA molecule with a N¹,N⁷-dimethylguanosine cap. | Micromolar range (e.g., 1-10 µM) | Acceptor of the methyl group. |

| Methyl Donor | S-adenosyl-L-[methyl-³H]methionine (³H-SAM). | Micromolar range (e.g., 1-5 µM) | Provides the radiolabeled methyl group for transfer. |

| Buffer System | Tris-HCl or HEPES buffer. | pH 7.5-8.5 | Maintains optimal pH for enzyme activity. |

| Cofactors | Dithiothreitol (DTT), MgCl₂. | 1-5 mM | Maintains reducing environment and supports enzyme structure/function. |

| Incubation | Reaction mixture is incubated at a specific temperature. | 30-37 °C for 15-60 minutes | Allows the enzymatic reaction to proceed. |

Thin-Layer Chromatography (TLC) is a powerful analytical technique used to separate, identify, and confirm the products of methylation reactions. Following a radiometric or non-radiometric assay, the RNA product can be hydrolyzed to release the cap structure or the individual nucleobases. The resulting mixture is then spotted onto a TLC plate (e.g., cellulose (B213188) or silica (B1680970) gel).

The plate is placed in a chromatography tank containing a specific solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity, size, and affinity for the stationary phase. This differential migration separates the substrate (e.g., N¹,N⁷-dimethylguanine) from the product (this compound) and other potential side products.

The separated spots are visualized using appropriate methods. If radiolabeled materials were used, autoradiography or phosphorimaging can detect the radioactive spots. For non-labeled compounds, visualization under UV light is common, as purine bases absorb UV radiation. By running known standards alongside the experimental sample, the spot corresponding to this compound can be definitively identified based on its retention factor (Rf) value .

The table below shows illustrative Rf values for guanine derivatives in a representative TLC system, demonstrating the separation of this compound.

| Compound | Description | Illustrative Rf Value |

|---|---|---|

| Guanosine (B1672433) | Unmethylated precursor. | 0.30 |

| 7-Methylguanosine (B147621) | Monomethylated intermediate. | 0.45 |

| N¹,N⁷-Dimethylguanine | Dimethylated substrate for Tgs1. | 0.60 |

| This compound | Final hypermethylated product. | 0.75 |

Note: Rf values are illustrative and highly dependent on the specific stationary and mobile phases used.

Radiometric Assays with Labeled S-Adenosylmethionine

Genetic and Mutational Analyses in Model Organisms

Genetic manipulation of model organisms such as the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana has been instrumental in elucidating the in vivo function of this compound and identifying the genes responsible for its synthesis. These approaches involve creating and analyzing mutants to observe the physiological consequences of disrupted TMG cap formation.

Key experimental strategies include:

Gene Deletion/Knockout: The gene encoding the suspected methyltransferase (e.g., TGS1 in yeast) is deleted from the genome. The resulting mutant strain is then analyzed for the absence of TMG caps (B75204) on its snRNAs. This is typically confirmed by immunoprecipitation with TMG-specific antibodies followed by RNA analysis [9, 14].

Site-Directed Mutagenesis: Specific amino acid residues within the catalytic domain of the methyltransferase are altered. This helps identify residues critical for substrate binding (the dimethylguanosine cap) or catalytic activity. The effect of these mutations on TMG synthesis is then assessed using the biochemical assays described previously.

Complementation Assays: A mutant strain lacking a functional TMG synthase can be "rescued" by introducing a plasmid carrying the wild-type version of the gene. Successful restoration of TMG synthesis confirms the function of the gene .

These genetic studies have definitively established that the Tgs1 enzyme is responsible for the final methylation step, converting the dimethylguanosine cap to the mature 1,3,7-trimethylguanosine cap, a modification essential for the proper biogenesis and nuclear import of snRNPs [9, 11].

| Model Organism | Gene Studied | Mutation Type | Key Finding Related to this compound | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | TGS1 | Gene Deletion (Δtgs1) | Complete loss of TMG caps on snRNAs and snoRNAs; accumulation of dimethylguanosine-capped precursors. | |

| Arabidopsis thaliana (Plant) | AtTGS1 | T-DNA Insertion (Knockout) | Mutants showed severe developmental defects and lacked TMG caps, confirming the essential role of TMG synthesis in plant viability. | |

| Homo sapiens (Human cells) | TGS1 | siRNA Knockdown | Depletion of TGS1 protein led to a significant reduction in TMG cap formation and mislocalization of snRNPs to the cytoplasm. |

Computational and Structural Biological Approaches

Computational methods provide powerful tools for studying molecular interactions at an atomic level. Molecular dynamics and docking simulations are particularly valuable for understanding how this compound is recognized by enzymes and other proteins.

Molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecules and their complexes. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics, stability, and interaction energies involved in molecular recognition.

In the study of this compound, MD simulations have been applied to:

TMG Cap-Protein Recognition: Simulating the TMG cap bound to proteins like the Survival of Motor Neuron (SMN) complex or importin-α helps to understand the structural basis of TMG-specific recognition. These simulations can reveal how the three methyl groups contribute to binding affinity and specificity through van der Waals interactions and by creating a unique hydrophobic surface that fits into a complementary protein pocket .

Enzyme-Substrate Dynamics: Simulating the Tgs1 enzyme in complex with its substrate and product (containing N¹,N⁷-dimethylguanine and this compound, respectively) can provide insights into the catalytic mechanism, including conformational changes that occur upon substrate binding and product release .

These simulations offer a dynamic view that complements static crystal structures, highlighting the role of molecular flexibility and solvent interactions in the function of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual libraries of compounds for potential inhibitors or to rationalize the binding of known ligands.

In the context of this compound, docking studies are employed to:

Understand Substrate Specificity: By docking the natural substrate (N¹,N⁷-dimethylguanosine) and its product (1,3,7-trimethylguanosine) into the active site of Tgs1, researchers can identify the key amino acid residues that form hydrogen bonds and hydrophobic interactions with the purine ring and its methyl groups. This explains why Tgs1 specifically recognizes and methylates its target .

Design and Evaluate Inhibitors: Docking can be used to predict the binding modes of synthetic analogues of this compound or S-adenosylmethionine. By evaluating how well these analogues fit into the enzyme's active site and what interactions they form, researchers can prioritize the synthesis of compounds with the potential to be potent and selective inhibitors of TMG synthesis .

The table below summarizes findings from a hypothetical docking study of guanine analogues into a methyltransferase active site.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interpretation |

|---|---|---|---|

| N¹,N⁷-Dimethylguanine | -7.8 | Asp120, Tyr155, Phe180 | Favorable binding of the natural substrate, with hydrogen bonds from Asp120 and hydrophobic stacking with Tyr155/Phe180. |

| This compound | -7.2 | Asp120, Tyr155 | Slightly weaker binding than the substrate, suggesting a mechanism for product release after methylation. The N1-methyl group may introduce a minor steric clash. |

| Analogue A (Inhibitor) | -9.5 | Asp120, Tyr155, Phe180, Arg95 | Very strong binding, indicating high inhibitory potential. An additional interaction with Arg95 stabilizes the complex. |

| Guanine | -5.1 | Asp120 | Weak binding, explaining why unmethylated guanine is not a substrate for this enzyme. Lack of methyl groups reduces favorable hydrophobic contacts. |

X-ray Crystallographic Analysis of this compound-Binding Proteins

X-ray crystallography is a pivotal experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org This technique has been fundamental in revealing the structure and function of numerous biological molecules, including proteins and nucleic acids. wikipedia.org By measuring the angles and intensities of diffracted X-rays, researchers can generate a three-dimensional map of electron density, which allows for the precise positioning of atoms within a protein and its bound ligands. wikipedia.orgnih.gov This high-resolution structural data is essential for understanding the molecular recognition mechanisms between a protein and a small molecule like this compound. researchgate.net The insights gained are critical for fields like structural biology and structure-based drug design. sci-hub.se

While direct crystallographic studies of proteins bound specifically to this compound are not prominently detailed in the reviewed literature, extensive analysis has been performed on proteins that bind structurally analogous or related molecules. These studies provide profound insights into the potential binding modes and protein architectures capable of accommodating the trimethylated purine scaffold. Key examples include the human Trimethylguanosine Synthase 1 (TGS1), which processes a trimethylated guanosine cap, and the human Adenosine (B11128) A₂A Receptor, which binds caffeine (1,3,7-trimethylxanthine), a close structural analogue.

Structural Studies of Trimethylguanosine Synthase 1 (TGS1)

Human Trimethylguanosine Synthase 1 (TGS1) is a methyltransferase that plays a crucial role in the maturation of small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and telomerase RNA. rcsb.orgpdbj.org Its function is to convert the 7-methylguanosine (m⁷G) cap of these RNAs into a 2,2,7-trimethylguanosine (m³G) cap through hypermethylation. rcsb.orgpdbj.org The resulting m³G-cap is a key component of the nuclear import signal for the ribonucleoprotein complex. rcsb.orgpdbj.org

The crystal structure of the active methyltransferase domain of human TGS1 has been solved, providing a detailed view of its substrate binding and catalytic mechanism. rcsb.orgpdbj.org The analysis of the protein in a ternary complex with the substrate analogue m⁷GTP and the reaction product S-adenosyl-L-homocysteine (AdoHcy) has been particularly illuminating. rcsb.orgpdbj.orgnih.gov

Key Research Findings:

Binding Site and Interactions: The crystal structure revealed an extensive network of interactions with the m⁷GTP substrate. nih.gov Mutational analysis guided by the structure identified several critical residues. nih.gov A π-cation interaction between the Trp766 residue and the m⁷G base is strictly essential for function. nih.gov Furthermore, a network of contacts to the triphosphate moiety of the cap, involving residues Lys646, Tyr771, Arg807, and Lys836, was shown to be important. nih.gov

Active vs. Inactive Forms: Comparison of the crystal structure of the active TGS1 fragment (PDB: 3GDH) with an inactive, N-terminally truncated version (PDB: 3EGI) underscores the importance of the N-terminal extension. uni-goettingen.dercsb.orgnih.gov In the inactive form, the binding pocket for the m⁷G cap is incomplete, leading to an unexpected binding mode where the adenosine part of the substrate analogue binds to the AdoMet pocket, leaving the guanosine portion unbound. rcsb.orgnih.gov This highlights how the full N-terminal domain is required to form a competent active site. uni-goettingen.de

| PDB ID | Protein | Organism | Bound Ligands | Resolution | Key Structural Insights |

|---|---|---|---|---|---|

| 3GDH | Methyltransferase domain of Trimethylguanosine Synthase 1 (TGS1) | Homo sapiens | 7-methyl-guanosine-5'-triphosphate (m⁷GTP), S-adenosyl-L-homocysteine (AdoHcy) | 2.00 Å | Structure of the active form reveals a unique N-terminal domain essential for m⁷G-cap binding and catalysis. rcsb.orgpdbj.org |

| 3EGI | Methyltransferase domain of Trimethylguanosine Synthase 1 (TGS1) | Homo sapiens | m⁷GpppA | 2.30 Å | Structure of an inactive, truncated form shows an incomplete m⁷G-cap binding pocket, highlighting the role of the N-terminus. rcsb.orgnih.gov |

Structural Studies of Adenosine A₂A Receptor with Caffeine

The human Adenosine A₂A receptor (A₂AAR) is a G-protein-coupled receptor (GPCR) that is a primary target for antagonists like caffeine (1,3,7-trimethylxanthine). frontiersin.orgosti.gov Given the structural similarity between caffeine and this compound, the crystallographic analysis of the A₂AAR-caffeine complex provides a valuable model for how a protein can accommodate a compact, trimethylated purine ring system within a defined binding pocket.

While X-ray crystallography provides the static structure, computational methods like molecular dynamics (MD) simulations based on these crystal structures have been employed to understand the dynamic mechanism of caffeine binding. frontiersin.orgresearchgate.netnih.gov

Key Research Findings:

Binding Pocket: Caffeine binds within the orthosteric binding site of the A₂AAR, the same pocket occupied by the endogenous agonist adenosine. frontiersin.orgresearchgate.net

Key Interactions: The binding of caffeine is stabilized by specific interactions with receptor residues. All-atom simulations, which are highly consistent with X-ray crystal conformations, have highlighted a characteristic hydrogen bond formed between caffeine and the residue Asn253 (N6.55). frontiersin.orgosti.gov

Significant Residues: Residue-wise energy decomposition analyses have identified other amino acids that contribute significantly to the binding of caffeine. These include Phe168, Leu249, and Ile274, which form part of the binding pocket. nih.gov These findings from computational studies, which are based on the crystal structure, help explain how a small molecule like caffeine can effectively compete with larger ligands. nih.gov

| PDB ID | Protein | Organism | Bound Ligand (Analogue) | Resolution | Key Mechanistic Insights |

|---|---|---|---|---|---|

| 3RFM | Adenosine A₂A Receptor (A₂AAR) | Homo sapiens | ZM241385 (Used as basis for Caffeine binding simulations) | 1.80 Å | Crystal structure used for molecular dynamics simulations that show caffeine binding is consistent with the experimental structure. researchgate.net |

| 5MZP | Adenosine A₂A Receptor (A₂AAR) | Homo sapiens | Caffeine (CFF) | 2.80 Å | Simulation-predicted binding poses were consistent with this X-ray crystal conformation of caffeine in the binding site. frontiersin.org |

Comparative and Evolutionary Perspectives of 2,2,7 Trimethylguanosine Capping

Conservation of TMG Capping Across Eukaryotic Organisms

The TMG cap is a widespread feature found on certain non-coding RNAs in a vast range of eukaryotic organisms, from unicellular protists to plants and animals. nih.govplos.org The enzyme responsible for its formation, Trimethylguanosine Synthase 1 (TGS1), is also highly conserved. nih.gov This conservation underscores the fundamental importance of the TMG cap in eukaryotic cell biology. The TMG cap is abundantly present on most small nuclear RNAs (snRNAs) that are essential for pre-mRNA splicing. nih.gov

Functional Divergence in Cap-Binding Specificity Across Species

While the TMG cap itself is conserved, the proteins that recognize and bind to it can show functional divergence across different species. For example, in the protozoan parasite Leishmania, different isoforms of the eukaryotic initiation factor 4E (eIF4E) exhibit varying affinities for the TMG cap, suggesting they have distinct roles in RNA metabolism. nih.gov Similarly, studies in the fruit fly Drosophila melanogaster have challenged the long-held view that the TMG cap's primary role is to ensure the nuclear import of snRNAs, indicating that its functions may have diverged during evolution. nih.govsdbonline.org

Evolutionary Significance of TMG Capping in RNA Processing

The evolution of TMG capping is intricately linked to the evolution of RNA processing in eukaryotes. The TMG cap is a key feature in the biogenesis and function of the spliceosome, the molecular machine responsible for removing introns from pre-mRNAs. nih.gov In some lower eukaryotes, TMG-capped spliced leader RNAs are involved in a process called trans-splicing, where a short RNA sequence is added to the 5' end of multiple pre-mRNAs. oup.comresearchgate.net This process highlights an alternative evolutionary path for mRNA maturation. The presence of TMG caps (B75204) on certain viral and selenoprotein mRNAs in mammals suggests that this modification has been co-opted for specialized translational control. nih.govanr.fr The study of TMG capping therefore provides valuable insights into the evolutionary diversification of gene expression regulation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,3,7-Trimethylguanine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound often yields byproducts due to competing methylation pathways. For example, highlights that using polar solvents (e.g., dimethylformamide) at controlled pH (6–8) minimizes side reactions like O⁶-methylation, which is fluorescent under UV and stable under alkaline conditions . To optimize purity, employ gradient HPLC with a C18 column and monitor UV absorption at 254 nm. Quantify intermediates via mass spectrometry (e.g., m/z 193 for the methylated product) .

Q. How can researchers reliably distinguish this compound from structurally similar methylated purines (e.g., 3,7,9-Trimethylguanine)?

- Methodological Answer : Use a combination of NMR and high-resolution mass spectrometry (HRMS). demonstrates that ¹H NMR signals at δ 2.40, 2.55, and 3.60 ppm (each integrating to 3H) correspond to methyl groups on nitrogen atoms, while a singlet at δ 7.55 ppm (1H) confirms the absence of peri-steric hindrance between N-3 and N-9 methyl groups, ruling out 3,7,9-trimethylguanine . HRMS with m/z 193.0832 (M+H⁺) further validates the molecular formula (C₈H₁₂N₅O) .

Q. What standardized protocols exist for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C₃-1,3,7-Trimethylguanine) is recommended. emphasizes calibration against NIST-certified reference materials to ensure accuracy. For tissue samples, homogenize in ice-cold methanol (80%), centrifuge at 15,000×g, and filter through a 0.22 µm membrane before analysis .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR vs. mass spectrometry) impact structural assignments of methylated guanine derivatives?

- Methodological Answer : Contradictions arise when mass spectrometry suggests a methyl loss (e.g., m/z 136 from m/z 193 in ) that conflicts with NMR methyl group counts. Resolve this by performing heteronuclear single quantum coherence (HSQC) NMR to correlate methyl protons with carbon signals. Additionally, use computational modeling (e.g., Density Functional Theory) to predict fragmentation patterns and validate spectral assignments .

Q. What in vitro assays are suitable for investigating the bioactivity of this compound, and how should controls be designed?

- Methodological Answer : For cytotoxicity assays (e.g., ), use marine sponge-derived this compound in MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination. Include controls:

- Positive control : Doxorubicin (1 µM).

- Negative control : Unmethylated guanine.

- Solvent control : DMSO (<0.1%).

Validate results via triplicate experiments and ANOVA for statistical significance (p < 0.05) .

Q. How can researchers address the low natural abundance of this compound in marine organisms?

- Methodological Answer : Use metabolomic-guided isolation. suggests employing LC-MS-based molecular networking to identify sponge extracts enriched with methylated purines. Scale up extraction using preparative HPLC with a phenyl-hexyl column (10 µm, 250 × 21.2 mm) and isocratic elution (acetonitrile/water, 15:85). Confirm yield via qNMR with trimethylsilylpropionic acid as an internal standard .

Guidelines for Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.